(-)-Abscisic acid

Catalog No.
S601885
CAS No.
14398-53-9
M.F
C15H20O4
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Abscisic acid

CAS Number

14398-53-9

Product Name

(-)-Abscisic acid

IUPAC Name

(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m0/s1

InChI Key

JLIDBLDQVAYHNE-QHFMCZIYSA-N

SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C

Synonyms

2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (S-(Z,E))-, Abscisic Acid, Abscisic Acid Monoammonium Salt, (R)-Isomer, Abscisic Acid, (+,-)-Isomer, Abscisic Acid, (E,E)-(+-)-Isomer, Abscisic Acid, (E,Z)-(+,-)-Isomer, Abscisic Acid, (R)-Isomer, Abscisic Acid, (Z,E)-Isomer, Abscissic Acid, Abscissins

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C

Unveiling the Stress Shield: ABA in Abiotic Stress Tolerance

One of the most widely studied applications of ABA lies in its ability to enhance plant tolerance to various abiotic stresses, including drought, salinity, and extreme temperatures. Research has demonstrated that ABA acts as a key signaling molecule, triggering a cascade of responses within the plant to:

  • Close stomata: Stomata are tiny pores on the leaf surface responsible for gas exchange and water loss through transpiration. Upon sensing stress, plants synthesize ABA, which triggers the closure of stomata, thereby conserving water and preventing dehydration .
  • Accumulate compatible solutes: ABA stimulates the production of compatible solutes, such as proline and sugars, which act as osmoprotectants, protecting plant cells from the damaging effects of stress-induced water loss .
  • Activate antioxidant defense mechanisms: ABA plays a role in activating antioxidant enzymes, such as superoxide dismutase and catalase, which scavenge harmful free radicals generated during stress conditions, protecting plant cells from oxidative damage .

These stress-response mechanisms mediated by ABA allow plants to better adapt to harsh environmental conditions and improve their survival rates.

Beyond Stress: ABA in Seed Dormancy and Germination

Research has also revealed the involvement of ABA in regulating seed dormancy and germination. Seed dormancy is a state of embryo developmental arrest that allows seeds to delay germination under unfavorable conditions and ensures their survival until suitable conditions arise.

  • Maintaining dormancy: ABA maintains seed dormancy by inhibiting the expression of genes crucial for germination, thereby preventing premature sprouting under unfavorable conditions .
  • Triggering germination: Once environmental conditions become favorable, such as with increased moisture and temperature, ABA levels decrease, allowing the expression of germination-promoting genes and initiating the germination process .

Understanding the role of ABA in seed dormancy and germination is crucial for optimizing seed storage strategies and enhancing germination success in agricultural practices.

Unraveling the Complexities: ABA Signaling Research

Deciphering the intricate signaling pathways triggered by ABA is an ongoing area of scientific research. Researchers are actively investigating the molecular mechanisms by which ABA interacts with receptors, activates downstream signaling cascades, and ultimately influences various physiological responses in plants.

  • Identifying key components: Studies have identified specific proteins involved in ABA perception and signaling, including pyrabactin resistance/pyrabactin resistance-like/regulatory component of ABA receptors (PYR/PYL/RCARs) and protein phosphatase 2C (PP2C) phosphatases .
  • Elucidating signaling pathways: Research further aims to elucidate the downstream signaling pathways activated by ABA binding to receptors, which ultimately lead to the activation or repression of specific genes and the manifestation of various physiological responses .

(-)-Abscisic acid is a naturally occurring plant hormone, primarily recognized for its role in regulating various physiological processes in plants. It was first identified in the early 1960s as a growth inhibitor in cotton fruit and sycamore leaves, where it played a crucial role in abscission and dormancy. The chemical formula of abscisic acid is C15H20O4C_{15}H_{20}O_{4}, featuring one asymmetric carbon atom, making it optically active. The compound is characterized by a unique structure that includes a 2-cis, 4-trans side chain configuration, which is essential for its biological activity .

Abscisic acid is synthesized in response to environmental stressors such as drought, salinity, and cold temperatures. It acts by modulating stomatal closure to reduce water loss and by inhibiting seed germination, thus promoting seed dormancy .

The biosynthesis of abscisic acid occurs primarily in chloroplasts through the transformation of carotenoids. The pathway begins with the hydroxylation of β-carotene into zeaxanthin, which undergoes further enzymatic transformations leading to the formation of xanthoxin and ultimately abscisic acid via oxidation processes .

Key reactions include:

  • Hydroxylation of β-Carotene: Converts β-carotene into zeaxanthin.
  • Epoxidation and Isomerization: Converts zeaxanthin into violaxanthin.
  • Cleavage Reaction: The dioxygenation of carotenoid precursors yields xanthoxin.
  • Oxidation: Xanthoxin is oxidized to form abscisic acid.

These reactions are tightly regulated and can be influenced by various environmental factors.

Abscisic acid plays a pivotal role in several biological processes:

  • Stomatal Regulation: It induces the closure of stomata during water stress, reducing transpiration and conserving water .
  • Seed Dormancy: Abscisic acid inhibits seed germination, ensuring that seeds remain dormant until conditions are favorable for growth .
  • Stress Response: It mediates plant responses to abiotic stresses such as drought and salinity by altering gene expression related to stress tolerance .

The compound interacts with specific receptors (PYR/PYL/RCAR) that trigger signaling pathways essential for these physiological responses.

Several methods have been developed for the synthesis of abscisic acid, including:

  • Natural Extraction: Obtaining abscisic acid from plant tissues where it is synthesized naturally.
  • Total Synthesis: Chemical synthesis approaches have been established, such as:
    • A concise method using acetone and ethyl acetoacetate as starting materials to produce (+)-abscisic acid .
    • Other synthetic routes involve multiple steps of functional group transformations to achieve the desired stereochemistry.

These synthetic methods are crucial for producing abscisic acid in sufficient quantities for research and agricultural applications.

Abscisic acid has numerous applications across various fields:

  • Agriculture: Used as a plant growth regulator to enhance drought resistance and improve crop yield under stress conditions .
  • Horticulture: Applied to control flowering and fruit ripening processes.
  • Research: Investigated for its role in plant stress signaling pathways, aiding in the development of stress-resistant plant varieties.

Research on the interactions of abscisic acid with other compounds has revealed insights into its signaling mechanisms:

  • Receptor Interactions: Studies have shown how abscisic acid binds to its receptors (PYR/PYL/RCAR), influencing downstream signaling pathways that regulate plant responses to stress .
  • Chemical Manipulation: Small molecules that mimic or inhibit abscisic acid signaling are being explored as potential agrochemicals to manage plant stress responses effectively .

These studies enhance our understanding of how abscisic acid functions within complex biological systems.

Abscisic acid shares structural similarities with several other plant hormones. Here are some notable compounds for comparison:

Compound NameStructure SimilarityUnique Features
GibberellinsSimilar backbonePromotes seed germination; antagonistic to abscisic acid
AuxinsDifferent backboneInvolved in cell elongation and division
CytokininsDifferent backbonePromotes cell division; involved in shoot growth
EthyleneDifferent backboneRegulates fruit ripening and senescence

Abscisic acid's unique role in promoting seed dormancy and mediating stress responses sets it apart from these other hormones, which often promote growth or developmental processes.

Molecular Formula and Weight

(-)-Abscisic acid possesses the molecular formula C₁₅H₂₀O₄, which represents its fundamental chemical composition [1] [2] [3]. The compound exhibits a molecular weight of 264.32 daltons, a characteristic that remains consistent across both enantiomeric forms of abscisic acid [3] [4] [5]. This molecular weight value has been precisely determined through various analytical methods and is widely accepted in the scientific literature [5] [7].

The percent composition by mass reveals carbon content of 68.16%, hydrogen content of 7.63%, and oxygen content of 24.21% [4]. This elemental distribution reflects the complex organic nature of the molecule, with its significant carbon framework supporting the various functional groups present in the structure.

PropertyValue
Molecular FormulaC₁₅H₂₀O₄
Molecular Weight264.32 g/mol
Carbon Content68.16%
Hydrogen Content7.63%
Oxygen Content24.21%
Monoisotopic Mass264.136159

Structural Configuration and Stereoisomerism

(-)-Abscisic acid represents the (1R)-(-) enantiomer of abscisic acid, distinguishing it from the naturally occurring (+)-abscisic acid which possesses the (1S) configuration [1] [17]. The molecule contains a single chiral center at the C-1 position of the cyclohexenone ring system, which determines its stereochemical identity and optical activity [1] [7].

The structural architecture of (-)-abscisic acid consists of a substituted cyclohexenone ring connected to a conjugated dienoic acid side chain [2] [4]. The cyclohexenone ring features a hydroxyl group at the C-1 position, two methyl substituents at C-6, and a ketone functionality at C-4 [1] [2]. The side chain contains a carboxylic acid terminus with specific geometric configurations at the double bonds [2] [4].

The stereochemical configuration exhibits distinct geometric isomerism patterns. The double bond at C-2 of the side chain maintains a Z (cis) configuration, while the double bond at C-4 adopts an E (trans) configuration [2] [4] [7]. This specific combination of geometric isomers contributes significantly to the biological activity and chemical properties of the molecule [18] [23].

Research has demonstrated that the stereochemistry at the chiral center profoundly influences the compound's biological activity, with the (1R) configuration of (-)-abscisic acid showing markedly different activity profiles compared to its (1S) counterpart [17]. The absolute configuration has been definitively established through various spectroscopic and crystallographic studies [18] [24].

IUPAC Nomenclature: (2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid

The International Union of Pure and Applied Chemistry nomenclature for (-)-abscisic acid is systematically designated as (2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid [1] [2] [7]. This comprehensive nomenclature precisely describes the complete structural features of the molecule, including stereochemical descriptors and geometric configurations.

The nomenclature breakdown reveals several critical structural elements. The (2Z,4E) designation specifies the geometric configuration of the double bonds in the pentadienoic acid chain, where Z indicates cis geometry at position 2 and E indicates trans geometry at position 4 [1] [2]. The (1R) descriptor defines the absolute configuration at the chiral center within the cyclohexenone ring system [1].

The systematic name incorporates the cyclohexenone ring description as 1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl, which accounts for the hydroxyl substituent at C-1, the geminal dimethyl groups at C-6, the ketone at C-4, and the double bond between C-2 and C-3 [1] [2]. The side chain component is described as 3-methylpenta-2,4-dienoic acid, reflecting the conjugated diene system with a methyl branch at C-3 [2] [4].

Alternative systematic names found in the literature include 2,4-Pentadienoic acid, 5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-, (2Z,4E)-, which represents an equivalent but differently formatted systematic designation [1] [4].

Physical and Chemical Characteristics

(-)-Abscisic acid exhibits distinctive physical properties that facilitate its identification and characterization. The compound typically appears as white to light yellow crystalline powder or crystals when isolated in pure form [3] [9]. The crystalline material demonstrates specific thermal properties, with a melting point range of 161-163°C for the naturally occurring (+)-enantiomer, though specific data for the (-)-enantiomer may vary slightly [4].

The compound exhibits sublimation behavior at approximately 120°C, indicating its ability to transition directly from solid to vapor phase under specific temperature conditions [4]. This property has practical implications for purification and analytical procedures involving the compound.

Solubility characteristics reveal selective dissolution patterns across different solvents. (-)-Abscisic acid demonstrates good solubility in organic solvents including ethanol, methanol, acetone, ethyl acetate, chloroform, and diethyl ether [4] [9]. The compound shows limited solubility in water and is sparingly soluble in petroleum ether and benzene [4]. In aqueous sodium bicarbonate solution, the compound readily dissolves due to salt formation with the carboxylic acid functionality [4].

Physical PropertyValue/Description
AppearanceWhite to light yellow crystalline powder
Melting Point161-163°C (literature reference)
Sublimation Temperature120°C
Solubility in EthanolGood
Solubility in WaterLimited
Solubility in Aqueous NaHCO₃Good
Flash Point120°C
Density (Predicted)1.193 ± 0.06 g/cm³

The compound demonstrates photosensitivity, particularly when exposed to ultraviolet radiation [14] [21]. Under ultraviolet light at 365 nm, (-)-abscisic acid undergoes photoisomerization at the C-2 double bond, converting to biologically inactive geometric isomers [21]. This photochemical instability necessitates careful storage conditions to maintain compound integrity.

Chemical stability varies with environmental conditions, particularly pH. The compound remains stable across a wide pH range but can undergo transformation to γ-lactone derivatives under strongly acidic conditions [21]. The presence of the carboxylic acid group imparts weak acid properties to the molecule, with the lipophilic characteristics being pH-dependent [21].

Spectroscopic Properties

(-)-Abscisic acid exhibits characteristic spectroscopic signatures that enable its identification and quantitative analysis through various analytical techniques. Ultraviolet spectroscopy reveals a distinctive absorption maximum at 252 nm when measured in methanol solvent, with a molar extinction coefficient of 25,200 M⁻¹cm⁻¹ [4]. This absorption band corresponds to the conjugated π-electron system present in the molecule.

Nuclear magnetic resonance spectroscopy provides detailed structural information for (-)-abscisic acid. ¹³C nuclear magnetic resonance analysis has revealed specific carbon chemical shifts and coupling patterns that confirm the molecular architecture [13]. Research utilizing ¹³C-labeled precursors has demonstrated ¹³C-¹³C coupling between C-6' (41.7 ppm; 36 Hz) and the downfield 6'-methyl group (24.3 ppm, 36 Hz) [13]. These spectroscopic data support the stereochemical assignments and conformational preferences of the molecule.

Advanced nuclear magnetic resonance techniques, including insensitive nuclei enhanced by polarization transfer pulse sequences, have been employed to establish connectivity patterns and stereochemical relationships within the molecule [13]. Nuclear Overhauser enhancement experiments at 300 MHz have provided crucial information for determining the absolute configuration of chiral centers and the preferred conformational states [13].

Spectroscopic MethodKey Parameters
UV Spectroscopyλmax = 252 nm (methanol)
UV Extinction Coefficientε = 25,200 M⁻¹cm⁻¹
¹³C NMR C-6'41.7 ppm (36 Hz coupling)
¹³C NMR 6'-Me24.3 ppm (36 Hz coupling)
¹H NMR 6'-Me23.1 δ

Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to specific functional groups within the molecule. Analysis in the 400-4000 cm⁻¹ range has identified key absorption bands associated with carbonyl stretching, hydroxyl stretching, and carbon-carbon double bond vibrations [8]. Raman spectroscopy has provided complementary vibrational information, with significant peaks observed at 612, 1048, 1272, and 1635 cm⁻¹ [8]. The peak at 1635 cm⁻¹ represents the most intense Raman scattering, primarily attributed to carbon-carbon double bond stretching vibrations [8].

Mass spectrometry techniques have been extensively utilized for (-)-abscisic acid analysis and identification. Gas chromatography-mass spectrometry methods reveal characteristic fragmentation patterns with significant peaks at m/z values of 153, 219, and 263 [2]. Liquid chromatography-mass spectrometry analysis shows molecular ion peaks at m/z 287.1218 (positive mode) and characteristic fragment ions at m/z 194.0971, 156.0862, and 133.0968 [2]. These spectroscopic signatures provide definitive identification capabilities for analytical and research applications.

Carotenoid Pathway Overview

The biosynthesis of (-)-abscisic acid proceeds through an indirect pathway that utilizes carotenoid precursors, fundamentally distinguishing it from the direct pathway found in fungi [1] [2]. This indirect pathway represents the predominant route for abscisic acid production in higher plants, with overwhelming evidence supporting its central role in plant hormone biosynthesis [1] [2].

The carotenoid pathway begins with the methylerythritol 4-phosphate pathway located in plastids, where isopentenyl diphosphate serves as the fundamental building block [2] [3]. The pathway involves the condensation of two geranylgeranyl diphosphate molecules to form phytoene, which undergoes sequential desaturation and isomerization reactions to produce trans-lycopene [4]. This early phase of carotenoid biosynthesis occurs entirely within the chloroplast stroma and provides the essential C40 framework for subsequent abscisic acid precursor formation [5] [3].

Following lycopene formation, the pathway bifurcates into α-carotene and β-carotene branches, with the β-carotene branch being particularly relevant to abscisic acid biosynthesis [4]. Beta-carotene undergoes hydroxylation by β-carotene hydroxylase enzymes to produce zeaxanthin, which serves as the direct substrate for the first committed step in abscisic acid biosynthesis [4]. This hydroxylation reaction occurs at the C3 and C3' positions of the β-carotene molecule, introducing the hydroxyl groups essential for subsequent epoxidation reactions [6].

The carotenoid pathway demonstrates remarkable integration with cellular photoprotective mechanisms through the xanthophyll cycle [4]. This cycle involves the reversible interconversion between violaxanthin, antheraxanthin, and zeaxanthin, serving dual functions in photoprotection and providing precursors for abscisic acid synthesis [6] [4]. The pathway's efficiency depends on the coordinated regulation of multiple enzymes and the maintenance of appropriate substrate pools within the chloroplast [5].

Zeaxanthin Epoxidation to Violaxanthin

The epoxidation of zeaxanthin to violaxanthin represents the first committed step in the carotenoid-to-abscisic acid biosynthetic pathway, catalyzed by the enzyme zeaxanthin epoxidase [7] [8]. This enzyme, encoded by the Abscisic Acid Deficient 1 gene, performs sequential epoxidation reactions that convert zeaxanthin to violaxanthin through the intermediate antheraxanthin [7] [8] [4].

Zeaxanthin epoxidase demonstrates strict subcellular localization to the chloroplast thylakoid membrane, where it requires flavin adenine dinucleotide, nicotinamide adenine dinucleotide phosphate, and molecular oxygen as cofactors [6] [4]. The enzyme catalyzes the formation of epoxide groups at the C5,C6 and C5',C6' positions of the zeaxanthin molecule, creating the characteristic epoxy-carotenoid structure essential for subsequent abscisic acid formation [8] [4].

The epoxidation reaction proceeds through a two-step mechanism, with antheraxanthin serving as an obligate intermediate [4]. The first epoxidation converts zeaxanthin to antheraxanthin, while the second epoxidation transforms antheraxanthin to violaxanthin [7] [4]. This sequential process demonstrates high substrate specificity and requires precise coordination with the xanthophyll cycle to maintain appropriate precursor levels [4].

Regulation of zeaxanthin epoxidase activity occurs through multiple mechanisms, including transcriptional control and post-translational modifications [7] [8]. The enzyme shows strong responsiveness to abscisic acid feedback regulation, with abscisic acid-responsive element-binding factors directly activating zeaxanthin epoxidase gene expression [7]. Environmental stresses, particularly drought conditions, enhance zeaxanthin epoxidase expression, thereby increasing the flux through the abscisic acid biosynthetic pathway [7] [8].

The violaxanthin produced by zeaxanthin epoxidase serves as a critical branch point in carotenoid metabolism [4]. While violaxanthin can be converted back to zeaxanthin through violaxanthin de-epoxidase activity during high-light conditions, it also serves as the primary substrate for neoxanthin formation and subsequent abscisic acid biosynthesis [4]. This dual role positions zeaxanthin epoxidase as a key regulatory enzyme controlling the balance between photoprotection and hormone synthesis [4].

9-cis-Epoxycarotenoid Dioxygenase Function

The 9-cis-epoxycarotenoid dioxygenase enzyme catalyzes the pivotal oxidative cleavage reaction that commits epoxycarotenoids to abscisic acid biosynthesis [1] [9] [10]. This enzyme demonstrates strict substrate specificity for 9-cis-epoxycarotenoids, primarily 9-cis-violaxanthin and 9-cis-neoxanthin, while showing no activity toward trans-isomers [1] [9] [10].

The dioxygenase reaction requires iron, molecular oxygen, and ascorbate as cofactors, with the enzyme localizing to chloroplast stroma and thylakoid membranes [1] [9] [5]. The catalytic mechanism involves the oxidative cleavage of the C11-C12 double bond in 9-cis-epoxycarotenoids, producing xanthoxin and a C25-apocarotenoid as products [1] [9] [10]. This cleavage reaction represents the first committed step specifically leading to abscisic acid formation, distinguishing it from other carotenoid cleavage reactions [1] [5].

Multiple 9-cis-epoxycarotenoid dioxygenase genes exist in plant genomes, with different family members showing distinct expression patterns and regulatory responses [11] [10] [12]. The Arabidopsis genome contains five 9-cis-epoxycarotenoid dioxygenase genes, with 9-cis-epoxycarotenoid dioxygenase 3 being the most stress-responsive and physiologically important for drought tolerance [12]. These genes demonstrate differential tissue-specific expression, with some members being constitutively expressed while others respond specifically to environmental stresses [11] [10].

The enzyme demonstrates remarkable regulatory complexity, with expression being strongly induced by drought stress, salt stress, and abscisic acid treatment [1] [11] [13]. Transcriptional regulation occurs through multiple cis-regulatory elements, including abscisic acid-responsive elements and dehydration-responsive elements in the gene promoters [14]. This tight regulation ensures rapid increases in abscisic acid biosynthesis capacity during stress conditions [1] [11].

Protein stability and enzymatic activity of 9-cis-epoxycarotenoid dioxygenase are influenced by environmental conditions, with the enzyme showing enhanced stability under stress conditions [13]. The enzyme's subcellular localization involves transport to chloroplasts through an N-terminal transit peptide, followed by association with thylakoid membranes through specific targeting sequences [9] [10]. This compartmentalization ensures co-localization with substrate-producing enzymes and optimal reaction conditions [5].

Xanthoxin Conversion Mechanisms

The conversion of xanthoxin to abscisic aldehyde represents a critical cytosolic step in abscisic acid biosynthesis, catalyzed by the enzyme encoded by the Abscisic Acid Deficient 2 gene [15] [16]. This enzyme belongs to the short-chain dehydrogenase/reductase superfamily and catalyzes a complex reaction involving three distinct chemical modifications of the xanthoxin molecule [15].

The conversion mechanism involves the oxidation of the 4'-hydroxyl group to form a ketone, coupled with the opening of the 1',2'-epoxide ring to generate an allylic alcohol structure [15]. Additionally, the reaction includes desaturation of the 2',3' bond, resulting in the formation of abscisic aldehyde with the characteristic conjugated double bond system [15]. This multi-step transformation requires nicotinamide adenine dinucleotide as a cofactor and demonstrates strict stereospecificity for the natural abscisic acid precursor [15].

The Abscisic Acid Deficient 2 enzyme shows constitutive expression patterns throughout plant tissues, contrasting with the stress-responsive expression of upstream biosynthetic enzymes [15] [16]. This constitutive expression pattern suggests that xanthoxin conversion does not serve as a major rate-limiting step under normal conditions, though substrate availability can influence overall flux through the pathway [15]. The enzyme demonstrates unique regulatory properties, with expression being enhanced by sugar availability rather than stress conditions [17] [16].

Subcellular localization studies confirm that xanthoxin conversion occurs exclusively in the cytosol, requiring the prior export of xanthoxin from chloroplasts [15] [16]. The mechanism of xanthoxin export remains incompletely characterized, though it likely involves specific transporter proteins in the chloroplast envelope [5]. This compartmentalization ensures separation of the plastidial and cytosolic phases of abscisic acid biosynthesis [3].

The reaction product, abscisic aldehyde, serves as the immediate precursor for abscisic acid formation through oxidation by aldehyde oxidase [15] [18]. The efficiency of xanthoxin conversion influences the overall capacity for abscisic acid synthesis, particularly under conditions where substrate availability becomes limiting [15]. Alternative pathways for xanthoxin metabolism exist, including the formation of xanthoxic acid, though these routes appear to be quantitatively less important under normal physiological conditions [2].

Abscisic Acid-Aldehyde Oxidation

The final step in abscisic acid biosynthesis involves the oxidation of abscisic aldehyde to abscisic acid, catalyzed by aldehyde oxidase 3 [18] [19]. This enzyme belongs to the molybdenum-containing aldehyde oxidase family and demonstrates high substrate specificity for abscisic aldehyde compared to other aldehyde substrates [18] [19].

Aldehyde oxidase 3 requires a sulfurylated molybdenum cofactor for catalytic activity, with the cofactor being produced by the molybdenum cofactor sulfurase encoded by the Abscisic Acid Deficient 3 gene [18] [20]. The enzyme also requires flavin adenine dinucleotide as an additional cofactor and demonstrates optimal activity under slightly alkaline conditions [18] [19]. The catalytic mechanism involves the direct oxidation of the aldehyde group to form the carboxylic acid functionality characteristic of abscisic acid [18].

The enzyme shows strong tissue-specific expression patterns, with highest activity detected in rosette leaves and stress-responsive tissues [18] [19]. Expression of aldehyde oxidase 3 is rapidly induced by dehydration treatment, typically within three hours of stress application [19]. This rapid induction contributes to the enhanced capacity for abscisic acid synthesis during drought conditions [18] [19].

Multiple aldehyde oxidase genes exist in plant genomes, with different family members showing distinct substrate preferences and expression patterns [18]. Aldehyde oxidase 3 demonstrates the highest catalytic efficiency toward abscisic aldehyde, with a remarkably low Michaelis constant of 0.51 micromolar [19]. This high substrate affinity ensures efficient conversion of abscisic aldehyde to abscisic acid even at low substrate concentrations [19].

The enzyme demonstrates complex regulatory properties, including feedback regulation by abscisic acid itself [18] [20]. Abscisic acid treatment enhances aldehyde oxidase 3 expression, creating a positive feedback loop that amplifies abscisic acid production during stress conditions [20]. This self-regulatory mechanism ensures sustained abscisic acid synthesis capacity during prolonged stress periods [18] [20].

Mutations affecting aldehyde oxidase 3 function result in abscisic acid-deficient phenotypes, including reduced drought tolerance and altered stomatal regulation [18]. However, residual abscisic acid production occurs in aldehyde oxidase 3 mutants, suggesting the involvement of other aldehyde oxidase family members or alternative biosynthetic routes [18] [21].

Regulatory Elements of Biosynthesis

The transcriptional regulation of abscisic acid biosynthesis involves multiple cis-regulatory elements that respond to environmental stresses and developmental signals [22] [14]. Abscisic acid-responsive elements, characterized by the core sequence ACGTGGC or ACGTGTC, represent the most important regulatory motifs in abscisic acid biosynthesis gene promoters [14]. These elements are bound by basic leucine zipper transcription factors belonging to the abscisic acid-responsive element-binding factor family [22] [14].

The 9-cis-epoxycarotenoid dioxygenase genes contain multiple abscisic acid-responsive elements in their promoter regions, enabling strong induction by abscisic acid treatment and stress conditions [22] [14]. Functional analysis has demonstrated that these elements are essential for stress-responsive expression, with mutations in abscisic acid-responsive elements eliminating stress induction [14]. The presence of multiple abscisic acid-responsive elements creates a robust regulatory system that ensures appropriate responses to various stress conditions [22].

NAC recognition elements, with the consensus sequence CACG(C/A)A, provide additional regulatory control for abscisic acid biosynthesis genes [22]. These elements are bound by NAC transcription factors, which can act as either positive or negative regulators depending on the specific gene and environmental context [22]. The interaction between NAC factors and abscisic acid-responsive element-binding factors creates complex regulatory networks that fine-tune abscisic acid biosynthesis [22].

Dehydration-responsive elements, characterized by the core sequence TACCGACAT, mediate responses to drought stress through binding of dehydration-responsive element-binding transcription factors [14]. These elements are particularly important for the regulation of 9-cis-epoxycarotenoid dioxygenase 3, ensuring rapid induction during water deficit conditions [14]. The dehydration-responsive element-binding factors belong to the AP2/ERF transcription factor family and demonstrate stress-specific activation [14].

Coupling elements and G-box motifs provide additional layers of transcriptional control, often working in combination with abscisic acid-responsive elements to create synergistic regulatory responses [14]. These elements enable integration of multiple signaling pathways, including light signaling, circadian regulation, and stress responses [14]. The combinatorial nature of these regulatory elements ensures precise temporal and spatial control of abscisic acid biosynthesis gene expression [14].

Negative regulatory elements also play important roles in controlling abscisic acid biosynthesis, particularly in preventing excessive hormone accumulation [22]. The interaction between positive and negative regulatory factors creates homeostatic control mechanisms that maintain appropriate abscisic acid levels under varying environmental conditions [22] [20].

Subcellular Compartmentalization of Biosynthetic Enzymes

The subcellular compartmentalization of abscisic acid biosynthetic enzymes reflects the pathway's evolution and ensures optimal coordination of enzymatic activities [5] [23] [3]. The early steps of abscisic acid biosynthesis, including carotenoid formation and epoxycarotenoid cleavage, occur within chloroplasts, while the final conversion steps take place in the cytosol [5] [3].

Chloroplast-localized enzymes include the methylerythritol 4-phosphate pathway enzymes responsible for isopentenyl diphosphate synthesis, all carotenoid biosynthetic enzymes, zeaxanthin epoxidase, and 9-cis-epoxycarotenoid dioxygenase [5] [3]. The zeaxanthin epoxidase demonstrates specific association with thylakoid membranes, optimizing its access to light-dependent cofactors and integration with the xanthophyll cycle [6] [4]. The 9-cis-epoxycarotenoid dioxygenase shows dual localization to both stroma and thylakoid membranes, enabling access to substrates produced in different chloroplast compartments [5].

The cytosolic phase of abscisic acid biosynthesis includes the short-chain dehydrogenase/reductase responsible for xanthoxin conversion, aldehyde oxidase 3, and molybdenum cofactor sulfurase [15] [18] [16]. This compartmentalization necessitates the export of xanthoxin from chloroplasts, though the specific transport mechanisms remain incompletely characterized [5] [3]. The cytosolic localization of terminal biosynthetic enzymes enables integration with other cytosolic metabolic pathways and facilitates abscisic acid export from cells [5].

Experimental evidence demonstrates that intact chloroplasts can synthesize abscisic acid from early precursors, indicating that all necessary enzymatic activities are present within the organelle [3]. However, the physiological significance of complete chloroplastic abscisic acid synthesis remains unclear, as the predominant pathway appears to involve cytosolic completion of the biosynthetic sequence [3].

The compartmentalization pattern enables sophisticated regulatory control, with different subcellular locations providing distinct regulatory environments [5]. Chloroplastic enzymes are subject to light-dependent regulation and redox control, while cytosolic enzymes respond to different regulatory inputs including sugar availability and cytosolic signaling molecules [5] [3].

Mesophyll cells serve as the primary site of abscisic acid biosynthesis in leaves, with their abundant chloroplasts providing optimal conditions for carotenoid precursor availability [23]. This cellular specialization ensures rapid responses to water stress and efficient coupling between photosynthetic activity and hormone synthesis [23]. The proximity of mesophyll cells to guard cells facilitates efficient hormone transport and rapid stomatal responses to environmental changes [23].

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

264.13615911 g/mol

Monoisotopic Mass

264.13615911 g/mol

Heavy Atom Count

19

UNII

4F7961S98F

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 157 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 155 of 157 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21293-29-8

Wikipedia

Abscisic_acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Last modified: 04-14-2024

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Zhang, Jianhua; Schurr, U.; Davies, W. J. (1987). "Control of Stomatal Behaviour by Abscisic Acid which Apparently Originates in the Roots". Journal of Experimental Botany. 38 (7): 1174–1181. doi:10.1093/jxb/38.7.1174.

Miernyk, J. A. (1979). "Abscisic Acid Inhibition of Kinetin Nucleotide Formation in Germinating Lettuce Seeds". Physiologia Plantarum. 45: 63–6. doi:10.1111/j.1399-3054.1979.tb01664.x.

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Duan, Lina; D. Dietrich; C. H. Ng; P. M. Y. Chan; R. Bhalerao; M. J. Bennett; J. R. Dinneny. (Jan 2013). "Endodermal ABA Signaling Promotes Lateral Root Quiescence during Salt Stress in Arabidopsis Seedlings". The Plant Cell. 25 (1): 324–341. doi:10.1105/tpc.112.107227. PMC 3584545. PMID 23341337.

Sievers, Verena; Kokkelink, Leonie; Smedsgaard, Jørn; Tudzynski, Paul (July 2006). "Identification of an Abscisic Acid Gene Cluster in the Grey Mold Botrytis cinerea". Appl Environ Microbiol. 72 (7): 4619–4626. Bibcode:2006ApEnM..72.4619S. doi:10.1128/AEM.02919-05. PMC 1489360. PMID 16820452.

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